molecular formula C14H18O5 B1461674 (2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester CAS No. 909570-36-1

(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester

Cat. No. B1461674
M. Wt: 266.29 g/mol
InChI Key: YYPNEDIJCSENGK-UHFFFAOYSA-N
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Description

(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester is a chemical compound with the following structural formula:


CH3OCH2CH2CH2C(O)OCH2C(O)OC(Ph)H\text{CH}_3\text{O}\text{CH}_2\text{CH}_2\text{CH}_2\text{C}(\text{O})\text{OCH}_2\text{C}(\text{O})\text{OC}(\text{Ph})\text{H}


Here, Ph represents the benzyl group. The compound contains an epoxy (oxirane) ring and an acetic acid ester group.



Synthesis Analysis

The synthesis of this compound involves the reaction of (2,3-epoxypropoxy)-acetic acid with benzyl alcohol . The reaction proceeds via nucleophilic substitution of the epoxy group by the benzyl alcohol, resulting in the formation of the benzyl ester.



Molecular Structure Analysis

The molecular structure consists of a linear aliphatic chain with an oxirane ring and a benzyl ester group. The oxirane ring provides reactivity, while the benzyl ester imparts stability.



Chemical Reactions Analysis


  • Hydrolysis : The benzyl ester can undergo hydrolysis in the presence of water or an aqueous base, yielding the corresponding carboxylic acid and benzyl alcohol.

  • Ring Opening : The oxirane ring can be opened under acidic or basic conditions, leading to the formation of hydroxyl-functionalized compounds.



Physical And Chemical Properties Analysis


  • Physical State : (2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester is likely a colorless to pale yellow liquid.

  • Melting Point : The melting point is approximately X°C (specific value to be determined experimentally).

  • Solubility : It is soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.

  • Stability : The compound is stable under ambient conditions but may be sensitive to light and heat.


Safety And Hazards


  • Toxicity : The compound should be handled with care due to potential toxicity. Use appropriate personal protective equipment.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Functionalization : Explore derivatization strategies to modify its properties.

  • Process Optimization : Optimize synthesis routes for scalability and efficiency.


properties

IUPAC Name

benzyl 2-[2-(oxiran-2-ylmethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c15-14(19-8-12-4-2-1-3-5-12)11-17-7-6-16-9-13-10-18-13/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNEDIJCSENGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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